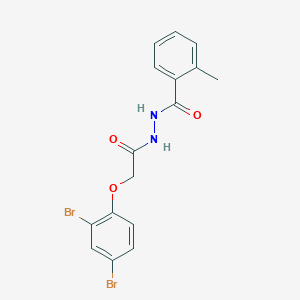![molecular formula C15H14BrN3O5 B11995553 2-(4-bromo-2,6-dimethylphenoxy)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide](/img/structure/B11995553.png)
2-(4-bromo-2,6-dimethylphenoxy)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2,6-dimethylphenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of brominated phenoxy and nitrofuran moieties, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2,6-dimethylphenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide typically involves multiple steps:
Formation of 4-bromo-2,6-dimethylphenol: This can be achieved by bromination of 2,6-dimethylphenol in glacial acetic acid at a controlled temperature.
Preparation of 2-(4-bromo-2,6-dimethylphenoxy)acetohydrazide: This intermediate is synthesized by reacting 4-bromo-2,6-dimethylphenol with chloroacetohydrazide under basic conditions.
Condensation with 5-nitrofuran-2-carbaldehyde: The final step involves the condensation of 2-(4-bromo-2,6-dimethylphenoxy)acetohydrazide with 5-nitrofuran-2-carbaldehyde in the presence of an acid catalyst to yield the target compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2,6-dimethylphenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom in the phenoxy ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide or other nucleophiles in a polar aprotic solvent.
Major Products
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-bromo-2,6-dimethylphenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of the nitrofuran moiety.
Medicine: Explored for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2,6-dimethylphenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide is not fully understood. it is believed to involve interactions with cellular components due to the presence of reactive functional groups. The nitrofuran moiety may interact with nucleic acids or proteins, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-2,6-dimethylphenoxy)ethylamine
- 4-bromo-2,6-dimethylphenol
- 2-(4-bromo-2,6-dimethylphenoxy)acetohydrazide
Uniqueness
2-(4-bromo-2,6-dimethylphenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide is unique due to its combination of brominated phenoxy and nitrofuran moieties, which confer distinct chemical reactivity and potential biological activity
Properties
Molecular Formula |
C15H14BrN3O5 |
|---|---|
Molecular Weight |
396.19 g/mol |
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H14BrN3O5/c1-9-5-11(16)6-10(2)15(9)23-8-13(20)18-17-7-12-3-4-14(24-12)19(21)22/h3-7H,8H2,1-2H3,(H,18,20)/b17-7+ |
InChI Key |
NEQKCENPGFMFBC-REZTVBANSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1OCC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])C)Br |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-2-[8-(benzylamino)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide](/img/structure/B11995471.png)

![5-(4-chlorophenyl)-4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11995483.png)





![3-Aminodibenzo[b,d]furan-2-ol](/img/structure/B11995534.png)

![Ethyl 4-{[ethoxy(oxo)acetyl]amino}benzoate](/img/structure/B11995542.png)
![3-Methyl-2-(3-methylbutyl)-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11995552.png)
![6-Amino-1-(3-chlorophenyl)-4-(2,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11995556.png)

